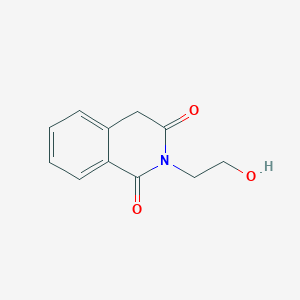

2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-6-5-12-10(14)7-8-3-1-2-4-9(8)11(12)15/h1-4,13H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGSPLOVAPHOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497214 | |

| Record name | 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34034-44-1 | |

| Record name | 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Hydroxyethyl Isoquinoline 1,3 2h,4h Dione

Established Synthetic Routes and Precursors

The synthesis of the 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione core can be approached through both traditional multi-step sequences and modern, more efficient one-pot strategies.

Multi-Step Reaction Sequences and Intermediate Characterization

Traditional syntheses of the isoquinoline-1,3(2H,4H)-dione scaffold often involve the condensation of a precursor containing the core benzene (B151609) ring with a reagent that builds the heterocyclic portion. A plausible and established multi-step approach for synthesizing N-substituted isoquinoline-1,3-diones is the Castagnoli–Cushman reaction, which involves the condensation of homophthalic anhydride with an imine. mdpi.comnih.gov For the target compound, 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, a direct two-component reaction between homophthalic anhydride and 2-aminoethanol would be a logical synthetic route.

This reaction proceeds through a key intermediate, an amic acid, which subsequently undergoes cyclization. The proposed sequence is as follows:

Amic Acid Formation: Homophthalic anhydride is reacted with 2-aminoethanol. The amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This forms the intermediate N-(2-hydroxyethyl)-2-(carboxymethyl)benzamide.

Cyclization and Dehydration: The intermediate amic acid is then heated, often in the presence of a dehydrating agent or under azeotropic conditions, to induce intramolecular condensation. The carboxylic acid group and the amide N-H group react to form the six-membered dione (B5365651) ring, eliminating a molecule of water to yield the final product, 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione.

Intermediate Characterization: The characterization of the intermediate amic acid is critical to confirm the initial reaction step. Standard spectroscopic methods would be employed:

¹H NMR Spectroscopy: Would show characteristic peaks for the hydroxyethyl (B10761427) group, the methylene bridge between the carboxyl and phenyl groups, and the aromatic protons. The presence of both a carboxylic acid proton and an amide proton would be key indicators.

¹³C NMR Spectroscopy: Would display distinct signals for the two carbonyl carbons (one amide, one carboxylic acid), in addition to the signals for the aromatic, methylene, and hydroxyethyl carbons.

Infrared (IR) Spectroscopy: Would show broad O-H stretching for the carboxylic acid, N-H stretching for the amide, and two distinct C=O stretching bands.

Mass Spectrometry: Would confirm the molecular weight of the amic acid intermediate.

One-Pot Synthesis Strategies for Enhanced Efficiency

To improve efficiency, reduce waste, and simplify procedures, one-pot synthesis strategies have been developed for the isoquinoline-1,3(2H,4H)-dione core. researchgate.net Many of these advanced methods rely on radical cascade reactions starting from readily available precursors. researchgate.net

A prominent one-pot strategy involves the use of N-alkyl-N-methacryloyl benzamides as the key starting material. researchgate.net To synthesize the title compound, one would start with N-(2-hydroxyethyl)-N-methacryloylbenzamide. This precursor would then be reacted with a radical source in a single reaction vessel to initiate a cascade that forms the desired product. These reactions are advantageous as they construct the heterocyclic ring and install a substituent at the C4 position simultaneously.

Various radical precursors can be employed in these one-pot syntheses, leading to a diverse range of 4-substituted isoquinoline-1,3(2H,4H)-diones.

| Radical Precursor Source | Resulting C4-Substituent | Typical Conditions | Reference |

|---|---|---|---|

| Aliphatic Aldehydes | Alkyl group | Metal-free, decarbonylative coupling | researchgate.net |

| Benzyl Alcohols | Acyl group | TBHP (oxidant) | researchgate.net |

| Sulfonyl Chlorides | Sulfonylmethyl group | Visible-light, fac-Ir(ppy)3 catalyst | researchgate.net |

| Carboxylic Acids | Alkyl/Aryl group | AgNO3 catalyst, (NH4)2S2O8 oxidant | researchgate.net |

| Alkyl Boronic Acids | Alkyl group | Visible-light mediated | researchgate.net |

These one-pot methods offer significant advantages in terms of operational simplicity and yield, making them highly attractive for generating libraries of isoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of these synthetic transformations is key to their optimization and broader application. The formation of the isoquinoline-1,3(2H,4H)-dione skeleton via modern one-pot methods is predominantly explained by radical cascade mechanisms.

Elucidation of Radical Cascade Reactions in Isoquinoline-1,3(2H,4H)-dione Formation

The radical cascade reaction for the formation of 4-substituted isoquinoline-1,3(2H,4H)-diones from an N-methacryloyl benzamide precursor generally proceeds through three key steps: initiation, radical addition/cyclization, and termination/oxidation. researchgate.netwikipedia.org

Initiation (Radical Generation): The process begins with the generation of a radical species (R•) from a suitable precursor. This can be achieved through various means, such as the thermal decomposition of an initiator like dicumyl peroxide (DCP), the oxidation of a carboxylic acid by silver nitrate, or through photoredox catalysis. researchgate.net

Radical Addition and Intramolecular Cyclization: The generated radical (R•) adds to the double bond of the methacryloyl group on the benzamide substrate. This addition creates a new carbon-centered radical. This new radical intermediate then undergoes a rapid and highly favored 5-exo-trig cyclization, attacking the ortho-position of the appended phenyl ring. mdpi.com This intramolecular addition forms the six-membered heterocyclic ring and generates another radical intermediate, now located on the aromatic system.

Oxidation/Termination: The final step involves the quenching of the cyclized radical to form the stable, aromatized product. This is typically an oxidative process where an oxidant present in the reaction mixture removes a hydrogen atom (or an electron followed by a proton) to restore the aromaticity of the benzene ring, yielding the final isoquinoline-1,3(2H,4H)-dione product.

This cascade process is highly efficient because it involves a series of rapid intramolecular steps that quickly build the complex heterocyclic core. nih.gov

Role of Oxidative Cross-Coupling and Intramolecular Radical Addition

The role of the oxidant is crucial not only for the initial generation of the radical in some systems but especially for the final rearomatization step. For instance, in the silver-catalyzed reaction with carboxylic acids, ammonium persulfate ((NH₄)₂S₂O₈) acts as a potent oxidant that facilitates both the decarboxylation of the acid to form the initial radical and the final oxidation of the cyclized intermediate. researchgate.net

The efficiency of the intramolecular radical addition depends on stereoelectronic factors. The 5-exo cyclization pathway is generally favored over a potential 6-endo pathway according to Baldwin's rules for ring closure, leading to the selective formation of the desired six-membered ring. wikipedia.org

Optimization of Reaction Conditions and Catalyst Systems

Catalyst and Initiator Systems:

Metal-Free Systems: For certain transformations, metal-free conditions are desirable. The thermal decomposition of peroxides like dicumyl peroxide (DCP) or benzoyl peroxide (BPO) can effectively initiate the radical cascade. researchgate.net

Metal-Catalyzed Systems: Silver (Ag) and Iridium (Ir) catalysts have proven highly effective. For instance, AgNO₃ is used to catalyze decarboxylative alkylation reactions, while iridium-based photoredox catalysts like fac-Ir(ppy)₃ are used in visible-light-mediated syntheses, which allow for milder reaction conditions. researchgate.netresearchgate.net

Electrochemical Methods: An emerging green alternative is the use of electrochemical synthesis. This method avoids the need for chemical oxidants by using an electric current to drive the radical generation and cyclization, offering high control and a cleaner reaction profile. researchgate.net

Reaction Conditions: The choice of solvent, temperature, and concentration are all critical. Solvents are typically chosen for their ability to dissolve the substrates and for their inertness to radical conditions. The temperature is optimized to ensure efficient radical generation without promoting undesired side reactions.

The table below summarizes a comparison of different catalytic systems and their typical conditions for the synthesis of the isoquinoline-1,3-dione core.

| Methodology | Catalyst/Initiator | Oxidant | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| Thermal Decarbonylation | None | None (Aldehyde Source) | Heat | Metal-free, uses abundant aldehydes | researchgate.net |

| Decarboxylative Coupling | AgNO₃ | (NH₄)₂S₂O₈ | Heat | Utilizes readily available carboxylic acids | researchgate.net |

| Photoredox Catalysis | fac-Ir(ppy)₃ | None (co-catalyst cycle) | Visible Light | Mild conditions, high functional group tolerance | researchgate.net |

| Electrochemical Synthesis | None | None (Anodic Oxidation) | Electricity | Green, oxidant-free, scalable | researchgate.net |

| Auto-oxidation | Cumene (promoter) | Air (O₂) | Heat | Uses air as a green oxidant | rsc.org |

Through careful selection and optimization of these parameters, the synthesis of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione and its derivatives can be achieved with high efficiency and selectivity.

Solvent Effects and Temperature Regimes in High-Yield Syntheses

The selection of an appropriate solvent and temperature is critical for maximizing the yield and purity of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione. The reaction generally involves a two-step process: the initial ring-opening of the homophthalic anhydride by the amine to form an intermediate amic acid, followed by a cyclodehydration to form the imide.

High-boiling point polar aprotic solvents are often employed to facilitate the dehydration step, which requires elevated temperatures. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or glacial acetic acid are effective. Acetic acid, in particular, can act as both a solvent and a catalyst for the cyclization.

Table 1: Illustrative Solvent and Temperature Effects on Imide Synthesis

| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| Glacial Acetic Acid | 120 | 4 | ~85-95 |

| Dimethylformamide (DMF) | 150 | 3 | ~80-90 |

| Toluene (with Dean-Stark) | 110 | 8 | ~75-85 |

Note: This table represents typical data for the synthesis of N-substituted imides via condensation and is for illustrative purposes.

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These methods aim to reduce the use of hazardous solvents, avoid harsh reagents, and improve atom economy.

One green approach involves performing the reaction in water or using a biodegradable solvent like polyethylene glycol (PEG). Another strategy is the use of microwave-assisted synthesis, which can significantly reduce reaction times and often improves yields compared to conventional heating.

Catalyst-free approaches are also highly desirable. The synthesis of N-substituted imides can often be achieved simply by heating the anhydride and the amine together without any solvent or catalyst, a method known as thermal condensation. While this may require higher temperatures, it offers the advantage of a simplified workup procedure and avoids catalyst contamination in the final product. A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives under mild, solvent-free, and metal-catalyst-free conditions nih.gov.

Derivatization Strategies via the 2-Hydroxyethyl Moiety and Isoquinoline (B145761) Core

The structure of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione offers two primary sites for chemical modification: the terminal hydroxyl group of the N-ethyl side chain and the aromatic ring of the isoquinoline core. These modifications allow for the creation of a diverse library of analogues with potentially new properties.

Functional Group Transformations of the Hydroxyethyl Side Chain

The primary alcohol of the 2-hydroxyethyl group is a versatile handle for a variety of functional group transformations. Standard organic reactions can be employed to introduce new functionalities:

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., using an acid catalyst or a coupling agent). This allows for the introduction of a wide range of R-groups.

Etherification: Formation of ethers can be achieved, for example, through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid using stronger agents such as potassium permanganate or Jones reagent.

Halogenation: The hydroxyl group can be replaced with a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing a precursor for further nucleophilic substitution reactions.

Modifications to the Isoquinoline Ring System for Analogues

The aromatic benzene ring of the isoquinoline-1,3(2H,4H)-dione core is susceptible to electrophilic aromatic substitution. The electron-withdrawing nature of the imide group deactivates the ring, making these reactions less facile than on benzene itself. Theoretical and experimental studies on related quinoline (B57606) and isoquinoline systems show that electrophilic attack generally occurs on the benzene ring rather than the heterocyclic portion, with a preference for positions 5 and 8 gcwgandhinagar.comquimicaorganica.orgquimicaorganica.org.

Common electrophilic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions can be challenging on the deactivated ring system.

Furthermore, the core structure itself can be modified. For instance, isoquinoline-1,3(2H,4H)-diones (also known as homophthalimides) can be converted into 1,3-dihaloisoquinolines through reactions with reagents like phosphorus oxychloride or phosphorus tribromide thieme-connect.de. These dihalo derivatives serve as versatile intermediates for introducing other functional groups via nucleophilic substitution or cross-coupling reactions.

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

No published studies detailing multi-dimensional NMR analyses (such as COSY, HSQC, HMBC, or NOESY) for 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione were identified. Such studies would be crucial for the unambiguous assignment of proton and carbon signals and for elucidating the through-bond and through-space correlations that define its stereochemistry.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the precise molecular formula and provide insights into the compound's fragmentation pathways under mass spectrometric conditions, is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

No crystallographic information file (CIF) or published crystal structure for 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione could be located. This information is fundamental for understanding its solid-state architecture.

Crystal Packing Analysis and Hydrogen Bonding Networks

Without a crystal structure, an analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyethyl (B10761427) group, cannot be performed.

Conformational Preferences in the Crystalline State

The preferred conformation of the molecule in the solid state, including the torsion angles of the hydroxyethyl side chain relative to the isoquinoline (B145761) core, remains unknown in the absence of X-ray diffraction data.

Solution-State Conformational Studies

There is a lack of published research focusing on the conformational dynamics of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione in solution. Techniques such as variable-temperature NMR or computational modeling, which could shed light on its conformational preferences in different solvents, have not been reported for this specific compound.

In-Depth Analysis of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione Reveals Research Gap

Initial investigations into the chemical compound 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione have revealed a significant lack of specific published research, particularly concerning its detailed structural and conformational properties. Despite a thorough search of available scientific literature, no dedicated studies on the comprehensive structural elucidation, dynamic conformational analysis, or chiroptical spectroscopy of this specific molecule could be identified.

The isoquinoline-1,3(2H,4H)-dione core is a recognized scaffold in medicinal chemistry, with various derivatives being synthesized and investigated for a range of biological activities. However, the specific N-substitution with a 2-hydroxyethyl group appears to be a less explored area of research, at least in publicly accessible databases and scientific journals.

Consequently, the requested detailed article focusing on the dynamic NMR techniques for conformational dynamics and chiroptical spectroscopy for chirality assessment of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione cannot be generated at this time due to the absence of foundational research data.

Comparative Analysis with Related Structures

While direct information is scarce, some insights can be gleaned from studies on structurally similar compounds. For instance, research on 2-hydroxyisoquinoline-1,3(2H,4H)-dione and 2-(2-hydroxyethyl)isoindoline-1,3-dione provides a comparative framework. It is crucial to note the structural differences: the former has a hydroxyl group directly attached to the nitrogen atom of the isoquinoline ring system, while the latter features an isoindoline (B1297411) core, which has a five-membered heterocyclic ring fused to the benzene (B151609) ring, as opposed to the six-membered ring in isoquinolines.

Studies on these related compounds often employ techniques such as X-ray crystallography and standard NMR spectroscopy for basic structural characterization. However, advanced analyses like dynamic NMR to probe conformational changes or chiroptical methods to study stereochemical properties are highly specific to the molecule and its potential for conformational isomerism or chirality. Without experimental data for 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, any discussion on these aspects would be purely speculative and fall outside the requested scope of a scientifically accurate article.

The absence of detailed research on 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione highlights a potential area for future investigation within the broader field of medicinal and organic chemistry. Further synthetic and analytical studies would be necessary to provide the data required for the comprehensive structural and conformational analysis as outlined in the initial request.

Theoretical and Computational Investigations

Molecular Dynamics Simulations for Conformational Space Exploration

The 2-(2-hydroxyethyl) substituent in 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione introduces conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

An MD simulation of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, typically in a solvent environment, would provide a dynamic picture of its behavior. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities or physical properties. For instance, MD simulations have been used to study the stability and dynamics of related quinoline (B57606) derivatives in complex with biological targets. escholarship.org

Key insights from MD simulations for 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione would include:

Identification of low-energy conformers: Determining the most probable shapes the molecule adopts in solution.

Analysis of intramolecular hydrogen bonding: Investigating the possibility of hydrogen bond formation between the hydroxyl group and the carbonyl oxygens of the isoquinoline-dione core.

Solvent effects: Understanding how the surrounding solvent molecules influence the conformation and dynamics of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.

The synthesis of isoquinoline-1,3(2H,4H)-dione derivatives can proceed through various routes, such as cascade reactions of N-alkyl-N-methacryloyl benzamides with aryl aldehydes. beilstein-journals.org DFT calculations can be used to model these reaction pathways step-by-step. By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined.

For the synthesis of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, computational modeling could be used to:

Compare the feasibility of different synthetic strategies.

Identify key intermediates and understand their stability.

Predict the regioselectivity and stereoselectivity of reactions.

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, determines the rate of the reaction.

Using DFT or higher-level ab initio methods, the geometry of the transition state for a particular reaction step in the synthesis or transformation of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione can be located and its energy calculated. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The following table outlines the key aspects of reaction mechanism modeling that can be applied to 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione.

| Component | Computational Method | Information Gained |

| Reactants, Intermediates, Products | DFT, Ab Initio | Optimized geometries and relative energies, determining the thermodynamics of the reaction. |

| Transition States | DFT, Ab Initio | Geometry of the highest energy point along the reaction path and the activation energy, which governs the reaction kinetics. |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) calculations | Confirms that the identified transition state connects the correct reactants and products. |

Ligand-Target Interaction Modeling (Non-Clinical Focus)

Theoretical and computational chemistry serves as a powerful tool to investigate the interactions between small molecules and their putative biological targets at an atomic level. In the context of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione and its analogs, computational modeling provides valuable insights into potential binding modes and the underlying energetic factors that govern these interactions. These non-clinical studies are fundamental in the rational design of new molecules with specific desired properties.

Docking Studies for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For the isoquinoline-1,3(2H,4H)-dione scaffold, docking studies have been instrumental in elucidating putative binding modes within the active sites of various enzymes, a notable example being cyclin-dependent kinase 4 (CDK4). ias.ac.inplos.orgresearchgate.net

Research into a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives has utilized docking simulations to understand their inhibitory action on CDK4. nih.gov These studies typically employ a homology model of the CDK4 protein, and the docking process is guided by the known binding mode of ATP. The isoquinoline-1,3(2H,4H)-dione core often serves as a rigid scaffold for alignment in these simulations. plos.org

The primary interactions observed in these docking studies involve the formation of hydrogen bonds between the isoquinoline-1,3(2H,4H)-dione moiety and the hinge region of the kinase. Specifically, the oxygen and nitrogen atoms within the dione (B5365651) ring are predicted to act as hydrogen bond acceptors and donors, respectively, with the backbone of amino acid residues in the hinge region. plos.orgplos.org For instance, interactions with residues such as Val96 have been identified as crucial for the binding of these inhibitors. plos.org The binding mode of one of the most active compounds from a study, compound 12, within the ATP pocket of CDK4, highlights these key interactions. plos.org

The following interactive table summarizes the key interactions and findings from representative docking studies on isoquinoline-1,3(2H,4H)-dione derivatives targeting CDK4.

| Derivative Class | Target Protein | Docking Software/Method | Key Interacting Residues | Observed Interactions |

|---|---|---|---|---|

| 4-[(3-hydroxybenzylamino)-methylene]-4H-isoquinoline-1,3-diones | CDK4 | Surflex-Dock | Val96 (hinge region) | Hydrogen bonding |

| 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | CDK4 | CDK4 mimic model | Hinge region amino acids | Hydrogen bonding, Shape complementarity |

These in silico models provide a rational basis for the structure-activity relationships observed in various series of isoquinoline-1,3(2H,4H)-dione derivatives and guide the design of new analogs with potentially enhanced affinity and selectivity. plos.org

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Beyond the initial prediction of binding poses, more advanced computational methods are employed to refine these models and provide a more detailed understanding of the energetics and dynamics of ligand-protein interactions. These methods include Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches.

Molecular Mechanics (MM) methods, which are the foundation of molecular docking, can be extended through techniques like molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for an assessment of the stability of the docked pose and the flexibility of both the ligand and the protein. For the related isoindoline-1,3-dione scaffold, MD simulations have been used to analyze the stability and binding interactions of protein-ligand complexes. researchgate.net Such simulations can reveal subtle conformational changes and the role of solvent molecules in the binding event, which are not captured by static docking.

Quantum Mechanics (QM) methods offer a higher level of theory and are used to accurately describe the electronic structure of the ligand and the active site. utdallas.edu For isoindoline-1,3-dione derivatives, Density Functional Theory (DFT), a QM method, has been used to investigate molecular and electronic properties. acs.org While computationally intensive, QM calculations can provide crucial information on charge distribution, bond energies, and reactivity, which can be important for understanding binding affinity.

Hybrid QM/MM approaches combine the strengths of both methods. In a QM/MM simulation, the ligand and the immediate interacting residues of the protein's active site are treated with QM, while the rest of the protein and the solvent are treated with MM. nih.gov This allows for a quantum-mechanical description of the key interactions, such as hydrogen bonding and charge transfer, within a computationally feasible framework. utdallas.edu QM/MM methods are particularly useful for calculating accurate binding free energies and for studying enzymatic reaction mechanisms where bond-making and bond-breaking events occur. nih.govarxiv.orgamanote.com

Mechanistic Biological Investigations in Vitro and Cellular Studies

Enzyme Inhibition and Modulation Mechanisms

The isoquinoline-1,3(2H,4H)-dione scaffold is a key pharmacophore that has been investigated for its ability to interact with and modulate the activity of various critical enzymes involved in disease pathogenesis. These interactions are often characterized by high potency and, in some cases, significant selectivity for specific enzyme targets.

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) scaffold has been identified as a potent inhibitor of two key enzymes in the human immunodeficiency virus (HIV) replication cycle: integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT). nih.govnih.govmdpi.com Both enzymes are metalloenzymes, and the HID core is believed to exert its inhibitory effect by chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site, which are essential for catalytic activity. nih.govmdpi.com

Studies have shown that derivatives of this scaffold can inhibit these enzymes with varying degrees of potency and selectivity. For instance, the basic 2-hydroxy-(4H)-isoquinoline-1,3-dione structure was found to inhibit the RT-RNase H function with sub-micromolar potency while being inactive against the polymerase function of RT. mdpi.com Further development led to compounds like 2-hydroxy-4-methoxycarbonylisoquinoline-1, 3(2H, 4H)-dione, which demonstrated nanomolar potency against RT RNase H (IC₅₀ = 61 nM), though it was less potent against HIV integrase. mdpi.com

Conversely, other modifications to the HID scaffold have yielded derivatives with potent anti-integrase activity. acs.orgnih.gov The introduction of carboxamido side chains at the 4-position proved particularly beneficial, leading to compounds with low nanomolar IC₅₀ values against HIV-1 IN, comparable to the clinically used drug raltegravir. nih.gov One such derivative, MB-76, potently blocks HIV integration and shows activity against raltegravir-resistant HIV-1 variants, suggesting a high barrier to resistance. acs.org Mechanistically, some of these novel inhibitors affect both primary IN-catalyzed reactions: 3' processing (3'-P) and strand transfer (ST), which distinguishes them from selective strand transfer inhibitors like raltegravir. nih.gov However, some derivatives with alkyl and arylalkyl groups at position 4 showed poor inhibitory properties against the RNase H domain, while four compounds in the series inhibited HIV-1 integrase at a low micromolar level. nih.gov

Table 1: Inhibitory Activity of Isoquinoline-1,3(2H,4H)-dione Derivatives against HIV-1 Enzymes

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

| C-5, C-6, or C-7 substituted 2-hydroxyisoquinoline-1,3-diones | RNase H | 0.20–2.0 µM | nih.gov |

| 4-Alkyl/Arylalkyl-2-hydroxyisoquinoline-1,3(2H,4H)-diones | HIV-1 Integrase | Low micromolar | nih.gov |

| 2-hydroxy-4-methoxycarbonylisoquinoline-1, 3(2H, 4H)-dione | RT RNase H | 61 nM | mdpi.com |

| 2-hydroxy-4-methoxycarbonylisoquinoline-1, 3(2H, 4H)-dione | HIV-1 Integrase | ~5 µM | mdpi.com |

| 2-hydroxy-1,3-dioxoisoquinoline-4-carboxamides | HIV-1 Integrase | Low nanomolar | nih.gov |

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression, and their aberrant activity is a hallmark of cancer. nih.govresearchgate.net Derivatives of isoquinoline-1,3(2H,4H)-dione have emerged as a novel class of potent and selective inhibitors of CDK4. nih.govplos.orgnih.gov Specifically, the series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione and 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione derivatives demonstrate high selectivity for CDK4 over other key cell cycle kinases like CDK1 and CDK2. nih.govnih.gov

Structure-activity relationship (SAR) studies have elucidated key molecular features required for this inhibitory activity. A basic amine substituent on the aniline ring of the phenylaminomethylene headpiece is essential for CDK4 inhibition. nih.gov The potency is further improved by introducing substituents like iodo, aryl, or heteroaryl groups at the C-6 position of the isoquinoline-1,3-dione core. nih.govnih.gov For the benzylamino headpiece, a 3-hydroxy substituent on the phenyl ring is required for potent CDK4 inhibitory activity. nih.gov These small-molecule inhibitors are considered attractive as potential antitumor agents due to their ability to control the cell proliferation driven by dysregulated CDK4/cyclin D1 activity. nih.govresearchgate.net

Table 2: Selectivity Profile of Isoquinoline-1,3-dione Derivatives for CDKs

| Compound Class | Primary Target | Selectivity Profile | Reference |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | CDK4 | Selective over CDK1 and CDK2 | nih.gov |

| 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones | CDK4 | Selective over CDK1 and CDK2 | nih.gov |

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair pathway. nih.gov Inhibition of PARP is a validated therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A derivative of the isoquinolindione scaffold, 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165), has been identified as a potent inhibitor of PARP-1. nih.gov

This compound demonstrated significant selectivity, inhibiting human PARP-1 with a pIC₅₀ value of 7.35, while showing much lower activity against murine PARP-2 (pIC₅₀ = 5.38), translating to a 100-fold selectivity for PARP-1. nih.gov The inhibitory concentrations determined in cell-free assays correlated well with the inhibition of poly(ADP-ribose) synthesis in various human and rat cell lines after PARP activation. nih.gov This activity highlights the potential of the isoquinoline-1,3-dione core in the development of targeted anticancer agents that modulate DNA repair mechanisms.

Table 3: PARP Inhibition by an Isoquinolin-1,3-dione Derivative

| Compound | Target Enzyme | Activity (pIC₅₀) | Selectivity | Reference |

| BYK204165 | Human PARP-1 | 7.35 | 100-fold vs. PARP-2 | nih.gov |

| BYK204165 | Murine PARP-2 | 5.38 | - | nih.gov |

Receptor Binding and Signaling Pathway Analysis

Beyond direct enzyme inhibition, derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold have been shown to interact with cell surface receptors, thereby modulating intracellular signaling pathways.

The α2-adrenergic receptors are G-protein coupled receptors involved in regulating neurotransmitter release and cardiovascular function. These receptors are classified into subtypes, including α2A and α2B. A specific derivative, 2-(2,4-(O-methoxyphenyl)-piper-azin-1-yl)ethyl-4,4-dimethyl-1,3-(2H,4H)-isoquinolindione (ARC-239), has been characterized as a potent and selective antagonist for the α2B-adrenergic receptor subtype. nih.gov

In functional assays using cell lines expressing only a single receptor subtype, ARC-239 was found to be 100-fold more potent in the NG108 cell line (containing α2B receptors) than in the HT29 cell line (containing α2A receptors). nih.gov This selectivity was determined using Schild regressions to calculate dissociation constants (KB values) based on the antagonist's ability to block the effects of an α2-adrenergic agonist. These functional data corroborate findings from radioligand binding experiments and support the definition of α2A and α2B receptor subtypes based on differential antagonist affinities. nih.gov

Table 4: Receptor Antagonist Potency of an Isoquinolindione Derivative

| Compound | Receptor Subtype | Cell Line | Relative Potency | Reference |

| ARC-239 | α2B-adrenergic | NG108 | 100-fold higher | nih.gov |

| ARC-239 | α2A-adrenergic | HT29 | 100-fold lower | nih.gov |

The biological effects of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione derivatives are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling cascades.

The inhibition of CDK4 by 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives directly impacts the Retinoblastoma (Rb)-E2F signaling pathway. nih.gov In a normal cell cycle, the CDK4/cyclin D1 complex phosphorylates the Rb protein. This phosphorylation event releases the E2F transcription factors, which then activate the transcription of genes necessary for DNA synthesis and progression from the G1 to the S phase of the cell cycle. By inhibiting CDK4, these compounds prevent Rb phosphorylation, keeping Rb in its active, hypophosphorylated state where it remains bound to E2F. This sequestration of E2F prevents the expression of target genes, leading to a G1 cell cycle arrest and inhibition of cell proliferation. researchgate.net

The antagonism of α2B-adrenergic receptors by derivatives like ARC-239 affects the cyclic AMP (cAMP) signaling pathway. nih.gov α2-adrenergic receptors are typically coupled to the inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular levels of the second messenger cAMP. By acting as an antagonist, ARC-239 blocks the binding of agonists to the α2B receptor, thereby preventing the Gi-mediated inhibition of adenylyl cyclase. The functional potency of ARC-239 was quantified by its ability to counteract the attenuation of cAMP accumulation induced by an α2-agonist. nih.gov This demonstrates a direct link between receptor binding of the compound and the modulation of the cAMP signaling cascade.

In Vitro Biomolecular Interaction Studies

Comprehensive searches of scientific literature did not yield specific studies on the direct biomolecular interactions of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione. Research has more broadly focused on the parent scaffold, isoquinoline-1,3(2H,4H)-dione, and its derivatives, which have shown a range of biological activities, including the inhibition of various enzymes.

Biophysical Characterization of Protein-Compound Interactions

There is a notable lack of published research detailing the biophysical characterization of interactions between 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione and specific protein targets. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence quenching, which are standard methods for quantifying binding affinity, enthalpy, and entropy, have not been reported for this particular compound.

However, related isoquinoline-1,3-dione derivatives have been investigated as inhibitors of enzymes like cyclin-dependent kinase 4 (CDK4). plos.org Such studies often employ molecular docking and quantitative structure-activity relationship (QSAR) models to predict binding modes and affinities. plos.org These computational approaches suggest that the isoquinoline-1,3-dione core can serve as a scaffold for designing inhibitors that interact with the ATP-binding pocket of kinases. plos.org For the specific compound 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, no such specific binding data is currently available in the public domain.

Metal Ion Chelation and its Role in Biological Activity

The potential for isoquinoline-1,3(2H,4H)-dione derivatives to act as metal chelators is an area of interest, largely inferred from the activity of structurally related compounds. The core structure of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a close analog, is known to inhibit metalloenzymes such as influenza endonuclease and HIV-1 integrase. nih.gov The mechanism of inhibition for these types of compounds often involves the chelation of divalent metal ions, such as Mg²⁺ or Mn²⁺, which are essential for the catalytic activity of these enzymes. The dione (B5365651) functionality in the isoquinoline (B145761) ring system is critical for this chelating activity.

While no specific studies have been published on the metal ion chelation properties of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, the presence of the 1,3-dione moiety suggests it may possess similar capabilities. The efficiency and selectivity of metal chelation would be influenced by the 2-(2-hydroxyethyl) substituent.

Cellular Permeability and Subcellular Distribution (Mechanistic Insight, not Clinical)

There is no specific experimental data available regarding the cellular permeability and subcellular distribution of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione. In general, the ability of small molecules to cross cellular membranes is governed by factors such as lipophilicity, molecular weight, and the presence of specific transporters.

In vitro permeability assays, such as the Caco-2 cell monolayer assay, are commonly used to predict the intestinal absorption of compounds. However, the results of such assays for 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione have not been reported.

The subcellular distribution of a compound provides insights into its potential mechanism of action and intracellular targets. Methods to determine subcellular localization often involve fluorescently tagging the molecule or using cell fractionation techniques followed by analytical quantification. nih.gov For instance, fluorescent probes based on the 4-hydroxyisoindoline-1,3-dione scaffold have been developed to image specific analytes within cells. rsc.org These studies demonstrate the potential for this class of compounds to be visualized within cellular compartments. However, the specific subcellular localization of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione remains uninvestigated.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Design and Synthesis of Analogues for SAR Elucidation

The systematic design and synthesis of analogues are fundamental to deciphering the SAR of the parent compound. Synthetic strategies often involve the condensation of homophthalic anhydride derivatives with a primary amine, in this case, 2-aminoethanol, to install the N-hydroxyethyl side chain. tandfonline.com More complex, multi-step syntheses or cascade reactions can be employed to introduce various substituents on the isoquinoline (B145761) ring system, allowing for a thorough investigation of the chemical space. tandfonline.comnih.gov

The substitution pattern on the aromatic portion of the isoquinoline-1,3(2H,4H)-dione ring system has a profound impact on biological activity. The electronic properties of substituents can alter the electron density of the entire molecule, influencing its reactivity and interactions with biological targets. amerigoscientific.com

Research on related 2-hydroxyisoquinoline-1,3-dione (HID) analogues developed as inhibitors of HIV reverse transcriptase (RT) associated ribonuclease H (RNase H) has shown that substitutions at the C-5, C-6, or C-7 positions are critical for potency and selectivity. nih.govresearchgate.net For instance, studies on a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, which act as cereblon (CRBN) modulators, have provided specific insights. The introduction of an amino group at the C-6 position was found to be a key modification in the development of potent analogues. tandfonline.com Similarly, the electronic nature of substituents at the C-1 and C-8 positions of the isoquinoline core has been shown to influence product formation during synthesis, indicating that these positions are sensitive to electronic effects that can be exploited in analogue design. rsc.org

Table 1: Impact of Isoquinoline Ring Substituents on Biological Activity of Analogues

| Position of Substitution | Type of Substituent | Observed Effect on Analogue Activity | Reference Compound Class |

|---|---|---|---|

| C-6 | Amino (-NH2) | Key modification for potent cereblon modulators | 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-diones |

| C-5, C-6, C-7 | Various (e.g., Aryl) | Modulates potency and selectivity against HIV RNase H | 2-Hydroxyisoquinoline-1,3-diones |

Modifications of the 2-Hydroxyethyl Side Chain and its Derivatives

The substituent at the N-2 position is a critical determinant of the biological activity and target specificity of isoquinoline-1,3(2H,4H)-dione derivatives. The 2-hydroxyethyl side chain provides a hydroxyl group that can act as a hydrogen bond donor or acceptor, a feature often crucial for target engagement.

Table 2: Influence of N-2 Side Chain Modifications in Isoquinoline-1,3(2H,4H)-dione and Related Scaffolds

| Scaffold | N-2 Side Chain | Biological Target/Activity | Key Finding |

|---|---|---|---|

| Isoquinoline-1,3(2H,4H)-dione | 2-(2,6-dioxopiperidin-3-yl) | Cereblon (CRBN) | Large functional group at N-2 confers specific neosubstrate degradation activity. |

| Isoquinolin-1-one | O-(3-hydroxypropyl) | Antitumor | A hydroxyalkyl chain enhances potency. |

Stereochemical Influences on Activity

Stereochemistry can play a pivotal role in the biological activity of complex molecules. For derivatives of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, the introduction of chiral centers, either on the isoquinoline ring or on the N-2 side chain, could lead to stereoisomers with significantly different potencies and selectivities. While specific stereochemical studies on the title compound are not extensively documented, research on related complex isoquinoline systems provides valuable insights. For instance, the diastereoselective synthesis of novel spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons has been achieved through 1,3-dipolar cycloaddition reactions. nih.gov The ability to control the stereochemical outcome of such reactions is critical, as the specific spatial arrangement of substituents is often a prerequisite for precise interaction with a biological target's binding site. This principle suggests that if chiral centers were introduced into the 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione scaffold, separating and evaluating the individual enantiomers or diastereomers would be a critical step in SAR elucidation.

Correlation of Structural Features with Mechanistic Biological Outcomes

Understanding the relationship between a molecule's three-dimensional structure and its biological mechanism is the goal of SMR studies. These investigations aim to identify the specific molecular features responsible for target interaction, potency, and selectivity.

Pharmacophore modeling is a computational method used to define the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the isoquinoline-1,3(2H,4H)-dione scaffold, 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking studies have been employed to build such models.

In a study of 4-[(benzylamino)methylene]isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), the isoquinoline-1,3-dione ring was identified as a rigid common substructure essential for activity. plos.org The derived pharmacophore model highlighted the importance of specific steric and electronic features. The contour maps from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) suggested that:

Sterically favorable regions exist around certain parts of the molecule, where bulky groups enhance activity.

Sterically unfavorable regions indicate areas where bulky substituents would clash with the receptor binding site.

Electropositive and electronegative favorable regions identify where positive or negative charges, respectively, are preferred for optimal interaction.

Hydrogen-bond donor and acceptor regions pinpoint the key locations for forming hydrogen bonds with the target protein.

Such models provide a rational basis for designing new analogues with improved affinity and selectivity for their intended target. plos.org

Integrating data from SAR and pharmacophore studies allows for the identification of key structural elements that govern the potency and selectivity of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione and its analogues.

The Rigid Isoquinoline-1,3(2H,4H)-dione Core: This planar heterocyclic system serves as the foundational scaffold, correctly orienting the pharmacophoric substituents for interaction with the target. Its rigidity is crucial for minimizing the entropic penalty upon binding. plos.org

The N-2 Side Chain: As discussed, this is a primary determinant of biological function. The length, flexibility, and terminal functional groups of this chain dictate which biological targets the molecule can interact with. The hydroxyl group of the 2-hydroxyethyl moiety is a key feature, likely involved in forming critical hydrogen bonds within a target's active site.

Aromatic Ring Substituents: Substitutions on the benzene (B151609) ring fine-tune the electronic and steric properties of the scaffold. These modifications are critical for optimizing potency and achieving selectivity for a specific biological target over others. For instance, in the context of HIV RNase H inhibition by related HIDs, specific substitutions on the ring were able to confer selectivity for the RNase H function over the polymerase function of the reverse transcriptase enzyme. nih.govresearchgate.net

Table 3: Summary of Key Structural Elements and Their Roles

| Structural Element | Role in Activity | Supporting Evidence from Analogues |

|---|---|---|

| Isoquinoline-1,3-dione Scaffold | Provides a rigid framework for orienting substituents. | Used as the common substructure in 3D-QSAR models for CDK4 inhibitors. plos.org |

| N-2 Side Chain | Determines target specificity and provides key interaction points (e.g., H-bonding). | Replacement of the side chain in analogues redirects activity to different targets (e.g., CRBN). tandfonline.com |

Computational SAR/SMR Modeling

Computational modeling has emerged as a powerful tool in drug discovery and development, providing insights into the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) and its mechanism of action (Structure-Mechanism Relationship, SMR). For 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione and its analogs, computational approaches are instrumental in elucidating the structural features that govern their interactions with biological targets and in predicting the activity of novel derivatives. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, help to rationalize experimental findings and guide the design of more potent and selective compounds.

A significant area of application for these computational studies on isoquinoline-1,3(2H,4H)-dione derivatives has been in the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often deregulated in cancer. plos.org By exploring the interactions between various isoquinoline-1,3-dione derivatives and their biological targets, researchers can build robust models that predict the biological activity of new compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the isoquinoline-1,3(2H,4H)-dione scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to understand the structural requirements for biological activity. plos.org

These models are built using a training set of molecules with known activities. For instance, in a study on a series of isoquinoline-1,3-diones as CDK4 inhibitors, a training set of 66 compounds was used to develop CoMFA and CoMSIA models with good statistical significance, indicated by high squared correlation coefficients (r²) and cross-validated squared correlation coefficients (q²). plos.org The resulting models can then be used to predict the activity of new, untested compounds.

The predictive power of these QSAR models is rigorously validated using both internal and external validation techniques. plos.org Internal validation often involves methods like leave-one-out cross-validation, while external validation uses a separate test set of compounds that were not included in the model generation. A high predictive ability for the test set confirms the robustness and reliability of the QSAR model.

The output of 3D-QSAR studies is often visualized as contour maps, which highlight the regions around the molecule where certain structural features are predicted to enhance or diminish biological activity. For example, CoMFA contour maps can indicate areas where bulky or sterically favored groups would increase activity (depicted as green contours), or where they would decrease it (yellow contours). plos.org Similarly, electrostatic contour maps show regions where electron-donating (blue contours) or electron-withdrawing (red contours) groups are favorable for activity. plos.org CoMSIA models provide additional insights into hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. plos.org

For 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, a hypothetical QSAR study would involve synthesizing a series of derivatives with modifications at various positions, such as the hydroxyethyl (B10761427) side chain or the aromatic ring. The biological activity of these compounds would be determined, and this data would be used to construct a QSAR model. The resulting model could then predict which structural modifications are most likely to lead to improved activity and provide insights into the mechanism of action by identifying key interaction points with its biological target.

Table 1: Representative Data for a Hypothetical QSAR Model of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione Derivatives

| Compound ID | R-group Modification | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |

| 1 | -CH2CH2OH (Parent) | 6.5 | 6.45 | 6.52 |

| 2 | -CH2CH2F | 6.8 | 6.78 | 6.85 |

| 3 | -CH2CH2OCH3 | 6.3 | 6.32 | 6.28 |

| 4 | -CH2COOH | 7.1 | 7.05 | 7.12 |

| 5 | -CH2CH2NH2 | 6.9 | 6.91 | 6.88 |

| 6 | -Phenyl | 5.9 | 5.95 | 5.89 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling for Novel Derivatives with Enhanced Mechanistic Properties

The insights gained from QSAR and other computational models can be proactively used to design novel derivatives of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione with enhanced mechanistic properties. By understanding the structure-activity relationships, medicinal chemists can rationally design new molecules with a higher probability of success, reducing the need for extensive and costly synthesis and screening of large numbers of compounds.

Based on the contour maps generated from CoMFA and CoMSIA analyses of related isoquinoline-1,3-diones, specific structural modifications can be proposed to improve biological activity. For example, if a QSAR model indicates that a bulky, hydrophobic group is favored at a certain position, novel derivatives incorporating such groups can be designed. Similarly, if a hydrogen bond acceptor is predicted to be beneficial in another region, modifications can be made to introduce this feature.

This predictive modeling approach has been successfully applied to the isoquinoline-1,3-dione scaffold. In one study, based on the developed QSAR and docking models, twenty new potent molecules were designed and their activities were predicted to be better than the most active compound in the original series. plos.org This demonstrates the power of computational modeling in guiding the design of novel compounds with improved properties.

For 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, predictive modeling could be used to design derivatives with enhanced selectivity for a particular biological target or with improved pharmacokinetic properties. For instance, if the goal is to develop a more potent CDK inhibitor, the QSAR models for existing isoquinoline-1,3-dione CDK inhibitors could be used to guide the modification of the 2-(2-hydroxyethyl) side chain or the isoquinoline core to optimize interactions with the CDK active site.

Table 2: Hypothetical Design of Novel 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione Derivatives Based on Predictive Modeling

| Derivative ID | Proposed Modification | Rationale from QSAR Model | Predicted pIC50 |

| D1 | Replacement of hydroxyl with -COOH | Favorable electrostatic interaction (red contour) | 7.5 |

| D2 | Addition of a phenyl group to the ethyl chain | Favorable steric and hydrophobic interactions (green and yellow contours) | 7.2 |

| D3 | Introduction of a fluorine atom on the aromatic ring | Favorable electron-withdrawing effect (red contour) | 7.0 |

| D4 | Cyclization of the ethyl side chain | To explore conformational constraints | 6.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By integrating computational modeling with synthetic chemistry and biological testing, a more efficient and targeted approach to drug discovery can be achieved for this class of compounds.

Advanced Applications and Functionalization Strategies in Research

Utility as a Precursor or Building Block in Complex Chemical Syntheses

2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione is recognized primarily as a versatile heterocyclic building block in organic synthesis bldpharm.com. The core isoquinoline-1,3(2H,4H)-dione structure is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. This core has been the subject of numerous synthetic studies aimed at creating diverse derivatives with a range of biological activities.

The true synthetic utility of this specific compound lies in its bifunctional nature. The isoquinoline-1,3(2H,4H)-dione ring system can be modified through various reactions, while the terminal hydroxyl group on the N-ethyl side chain provides a convenient and reactive handle for a multitude of chemical transformations. This hydroxyl group can be readily converted into other functional groups or used as a point of attachment to link the isoquinoline-1,3-dione moiety to other molecules of interest.

Key Functionalization Reactions:

| Reaction Type | Reagent/Conditions | Resulting Structure | Significance |

| Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | Ester linkage | Attachment of various molecular fragments, prodrug synthesis. |

| Etherification | Alkyl halides (Williamson ether synthesis) | Ether linkage | Creation of more complex side chains, linking to polymer backbones. |

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern) | Aldehyde or Carboxylic acid | Further derivatization, conjugation to biomolecules. |

| Conversion to Halide | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Alkyl halide | Precursor for nucleophilic substitution reactions. |

For instance, the hydroxyl group can be reacted with a polymerizable group, allowing for the incorporation of the isoquinoline-1,3-dione unit into a larger macromolecular structure. This strategy is analogous to the synthesis of naphthalimide-functionalized polynorbornenes, where a similar N-(hydroxyethyl)imide is used as the starting point for creating fluorescent and photostable polymers nih.gov. The reactivity of the hydroxyl group allows chemists to tailor the properties of the final molecule, making 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione a valuable precursor for creating libraries of complex molecules for drug discovery and materials science.

Development as Chemical Probes for Cellular and Biochemical Research

While direct application of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione as a chemical probe is not extensively documented, its structural components suggest significant potential in this area. The development of fluorescent probes is a key area of research, and the isoquinoline (B145761) core is known to be a part of fluorescent molecules nih.gov.

Structurally related compounds, such as 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (a naphthalimide derivative), are utilized as fluorescent probes for detecting nucleic acids and for proteomics research chemicalbook.comscbt.com. The fluorescence of these naphthalimide systems is often sensitive to the local environment, making them useful for sensing applications. For example, the fluorescence of N-(2-Hydroxyethyl)-1,8-naphthalimide can be quenched by nucleic acids and their precursors chemicalbook.com.

Furthermore, the isomeric isoindoline-1,3-dione (phthalimide) scaffold has been successfully employed to create sophisticated two-photon fluorescent probes. For instance, a probe based on 4-hydroxyisoindoline-1,3-dione was developed for the detection of peroxynitrite in biological systems, including imaging in rat hippocampal slices rsc.orgrsc.orgresearchgate.net.

Given these precedents, it is plausible to functionalize the terminal hydroxyl group of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione with specific recognition elements (e.g., ligands for a particular protein or reactive groups for a specific analyte). The isoquinoline-1,3-dione core could then act as the fluorophore, with its emission properties potentially changing upon the binding or reaction event. This would allow for the creation of "turn-on" or "turn-off" fluorescent probes for various cellular and biochemical targets.

Integration into Advanced Materials Science

The integration of specific molecular scaffolds into polymers and other materials can impart them with novel functions. The isoquinoline-1,3-dione framework is a promising candidate for advanced materials due to its electronic and photophysical properties.

Derivatives of isoquinoline have been investigated for their fluorescent properties, which are crucial for the development of materials like organic light-emitting diodes (OLEDs) and fluorescent sensors nih.gov. The general class of isoquinoline-1,3-diones has been identified as a novel electron-withdrawing building block for conjugated polymers used in field-effect transistors. These polymers can exhibit ambipolar or p-type charge transport behavior, making them suitable for organic electronics.

The 2-(2-hydroxyethyl) group is particularly advantageous for materials science applications. It provides a straightforward method for covalently incorporating the isoquinoline-1,3-dione unit into a polymer chain. This can be achieved either by converting the hydroxyl group into a polymerizable moiety (like an acrylate or methacrylate) and then copolymerizing it with other monomers, or by using the hydroxyl group to react with a pre-existing polymer backbone. This approach is exemplified by the synthesis of fluorescent polymers from a similar N-(hydroxyethyl) naphthalimide derivative, which yields highly fluorescent and photostable materials nih.gov. Therefore, 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione is a promising precursor for creating functional polymers with tailored optical and electronic properties for applications in sensors, organic electronics, and specialty coatings.

Use in Analytical Methodologies and Chromatographic Separations

Specific applications of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione in analytical methodologies are not well-documented in the literature. However, based on the chemical properties of the isoquinoline-1,3-dione scaffold and the presence of the reactive hydroxyl group, several potential uses can be envisioned.

Many isoquinoline derivatives exhibit fluorescence, a property that is highly valuable in analytical chemistry for achieving high sensitivity and selectivity nih.gov. Molecules with fluorescent properties can be used as:

Fluorescent labels or derivatizing agents: The hydroxyl group of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione could be reacted with analytes that lack a native chromophore or fluorophore to make them detectable by fluorescence spectroscopy or liquid chromatography with fluorescence detection (LC-FLD). This is a common strategy to enhance the sensitivity of analytical methods for compounds like fatty acids, amino acids, or certain drugs.

Chemosensors: By attaching a specific receptor or binding site to the isoquinoline-1,3-dione core via the hydroxyethyl (B10761427) linker, it might be possible to create a chemosensor where the fluorescence properties change upon binding to a target analyte (e.g., a metal ion or a specific organic molecule). The development of a peroxynitrite probe from a related isoindoline-1,3-dione scaffold supports this potential application rsc.org.

While these applications are speculative for this particular compound, they represent active areas of research for molecules with similar structural features.

Supramolecular Assembly and Self-Organizing Systems

The molecular structure of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione contains all the necessary features to participate in supramolecular assembly and the formation of self-organizing systems. These non-covalent interactions are fundamental in crystal engineering and the design of novel materials with ordered structures.

The key structural elements facilitating supramolecular assembly are:

Hydrogen Bonding: The terminal hydroxyl (-OH) group is a classic hydrogen bond donor. The carbonyl oxygens (C=O) of the dione (B5365651) are strong hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of well-defined intermolecular hydrogen bonds.

π-π Stacking: The planar, aromatic isoquinoline ring system is capable of engaging in π-π stacking interactions with adjacent molecules.

Crystal structure analyses of closely related compounds provide strong evidence for this potential. The isomeric compound, 2-(2-Hydroxyethyl)isoindoline-1,3-dione, forms one-dimensional chains in the solid state through intermolecular O-H···O hydrogen bonds researchgate.netresearchgate.net. Similarly, the parent-like compound, 2-hydroxyisoquinoline-1,3(2H,4H)-dione, forms inversion dimers through pairs of O-H···O hydrogen bonds and further assembles into layers via stacking interactions nih.gov.

Based on these examples, it is highly probable that 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione would self-assemble in the solid state to form ordered structures, such as chains, sheets, or more complex three-dimensional networks. These assemblies would be stabilized by a combination of hydrogen bonding involving the hydroxyethyl side chain and π-π stacking of the isoquinoline cores. The ability to form such ordered, non-covalent structures is a key principle in the bottom-up design of functional organic materials.

Future Research Directions and Unresolved Questions

Exploration of Novel and Sustainable Synthetic Methodologies

While traditional methods for the synthesis of the isoquinoline (B145761) scaffold exist, they often involve harsh conditions and generate significant waste. The future of synthesizing 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione and its analogs lies in the development of novel and sustainable methodologies. Green chemistry principles are paramount in this endeavor, focusing on minimizing environmental impact and improving efficiency.

Key areas for exploration include:

Photocatalysis and Electrosynthesis: Visible-light-induced reactions and electrochemical methods offer environmentally benign alternatives to traditional synthetic routes. These techniques often proceed under mild conditions and can provide access to novel chemical space.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processes. The development of a continuous flow synthesis for 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione could be a significant advancement for its large-scale production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and reduce the need for protecting groups and harsh reagents.

| Synthetic Approach | Potential Advantages | Key Research Question |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources. | Can a visible-light-mediated cyclization be developed for the efficient synthesis of the isoquinoline-1,3-dione core with the hydroxyethyl (B10761427) side chain? |

| Electrosynthesis | Avoids the use of chemical oxidants/reductants, precise control over reaction conditions. | Is it feasible to employ an electrochemical approach for the key bond-forming reactions in the synthesis of the target compound? |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Can a robust and efficient continuous flow process be designed for the multi-step synthesis of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione? |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally friendly. | Are there enzymes that can catalyze the formation of the isoquinoline-1,3-dione scaffold or the introduction of the hydroxyethyl group with high efficiency? |

Deeper Mechanistic Understanding of Compound-Target Interactions

While some isoquinoline-1,3-dione derivatives have been shown to inhibit enzymes like HIV integrase and cyclin-dependent kinases, the specific molecular targets of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione and the mechanistic details of its interactions remain largely uncharacterized. nih.govplos.org A thorough understanding of how this compound interacts with its biological targets is crucial for its development as a research tool or therapeutic agent.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches to identify the specific protein(s) that 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione binds to in a cellular context.

Structural Biology: Solving the co-crystal structure of the compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into the binding mode.

Biophysical and Biochemical Assays: Employing techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics to quantify the binding affinity and inhibitory potency of the compound.

| Research Area | Key Objective | Unresolved Question |

| Target Identification | To identify the primary biological target(s) of the compound. | What specific cellular proteins does 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione interact with to exert its biological effects? |

| Structural Biology | To elucidate the three-dimensional structure of the compound-target complex. | What is the precise binding mode of the compound within the active or allosteric site of its target protein? |

| Biophysical Characterization | To determine the thermodynamic and kinetic parameters of the binding interaction. | What are the affinity and kinetics of the interaction between the compound and its validated target? |

Investigation of Undiscovered Biological Pathways and Off-Targets

The full spectrum of biological activities of 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione is likely yet to be discovered. Beyond its primary target(s), the compound may interact with other proteins, leading to off-target effects or revealing novel therapeutic opportunities.

Future investigations should include:

Phenotypic Screening: Employing high-content imaging and other cell-based assays to assess the effects of the compound on a wide range of cellular processes and phenotypes.

Chemoproteomics: Using activity-based protein profiling (ABPP) to identify a broader range of protein targets, including those that may be modulated allosterically.

Systems Biology Approaches: Integrating data from genomics, transcriptomics, and proteomics to understand the global cellular response to treatment with the compound and to identify the biological pathways it modulates.

| Approach | Goal | Key Question to Address |

| Phenotypic Screening | To identify novel cellular effects of the compound. | Does 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione induce any unexpected cellular phenotypes that could point to novel mechanisms of action? |

| Chemoproteomics | To map the complete target landscape of the compound. | What is the full spectrum of on-target and off-target interactions of the compound within the cellular proteome? |

| Systems Biology | To understand the compound's impact on cellular networks. | How does the compound perturb biological pathways and signaling networks to produce its observed cellular effects? |

Development of Advanced Computational Models for Predictive Design

Computational modeling can significantly accelerate the drug discovery process by enabling the rational design of new molecules with improved properties. For 2-(2-Hydroxyethyl)isoquinoline-1,3(2H,4H)-dione, the development of robust computational models could guide the synthesis of more potent and selective analogs.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models based on a library of synthesized analogs to identify the key structural features that govern biological activity. plos.org

Molecular Docking and Dynamics Simulations: Using the three-dimensional structure of the target protein to perform molecular docking and dynamics simulations to predict the binding mode and affinity of new derivatives.